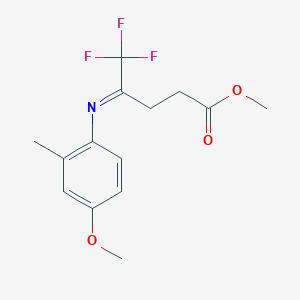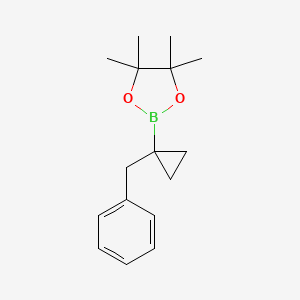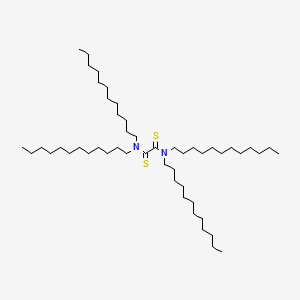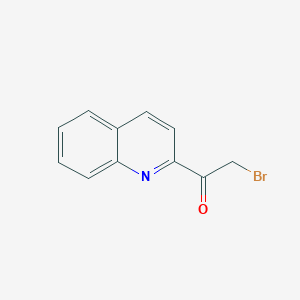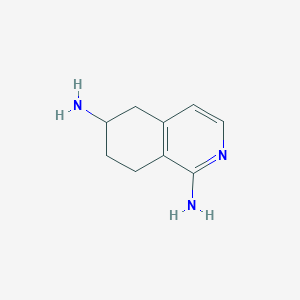
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is a heterocyclic organic compound with the molecular formula C9H13N3 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: It can participate in substitution reactions, such as N-alkylation with halo acetophenones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Halo acetophenones.
Major Products Formed
Oxidation: Nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine involves its interaction with molecular targets such as CDKs and DHFR. It inhibits these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with distinct pharmacological properties.
7,8-Dihydroisoquinolin-5(6H)-one: A compound used in various synthetic applications.
Uniqueness
5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is unique due to its dual amine functionality, which enhances its reactivity and potential as a versatile building block in organic synthesis. Its ability to inhibit key enzymes involved in cancer progression also sets it apart from other tetrahydroisoquinoline derivatives .
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydroisoquinoline-1,6-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12) |
InChI-Schlüssel |
QMOHCWHAVZHNTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
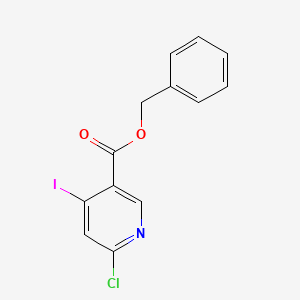


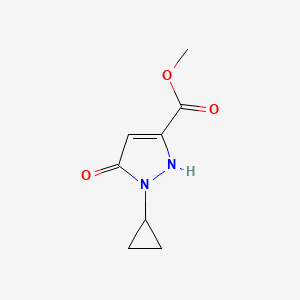
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
